

Quantitative Pharmacological Profile of Perzinfotel

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Compound Focus: Perzinfotel

CAS No.: 144912-63-0

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The table below summarizes the key quantitative data defining the activity of **Perzinfotel**:

Parameter	Value	Experimental Context
Receptor Affinity (IC ₅₀)	30 nM	Binding affinity for the glutamate site of the NMDA receptor [1].
Functional Blockade (IC ₅₀)	0.48 μM	Inhibition of NMDA-induced currents [1].
Neuroprotection (IC ₅₀)	1.6 μM	Blockade of glutamate-induced neurotoxicity [1].

Detailed Experimental Evidence and Protocols

The characterization of **Perzinfotel**'s mechanism and efficacy involved several key experimental approaches.

In Vitro Binding and Functional Assays

- Objective:** To determine the compound's affinity for the NMDA receptor and its ability to block receptor activation.
- Methodology:**

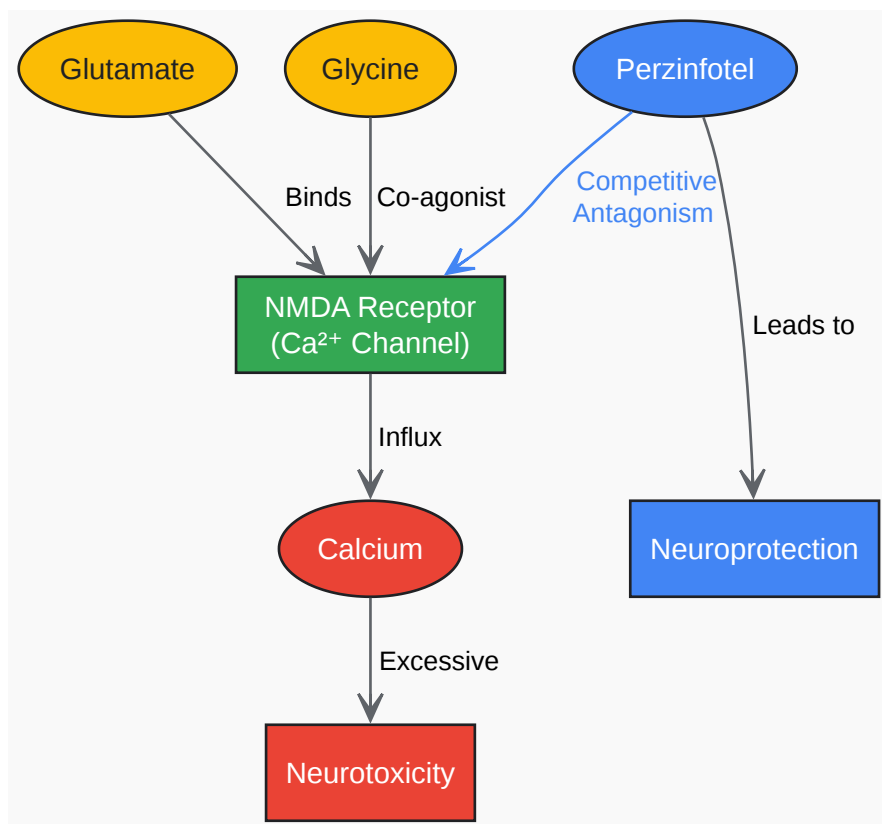
- **Receptor Binding Assays:** Measure the displacement of a radiolabeled ligand (like glutamate) from the NMDA receptor to determine inhibitory concentration (IC50) [1].
- **Electrophysiology:** Techniques such as voltage-clamp are used on neurons or recombinant cell systems to measure the inhibition of ionic currents induced by NMDA application [1].
- **Key Findings: Perzinfotel** potently binds to the glutamate site and functionally blocks the channel, confirming its role as a competitive antagonist [1].

In Vivo Pharmacological Profiling

- **Objective:** To evaluate the functional neuroprotective and behavioral effects of **Perzinfotel** in animal models.
- **Methodology:**
 - **Neuroprotection Models:** These often involve inducing excitotoxic damage in rodents, for example, through middle cerebral artery occlusion (MCAO) for stroke. The extent of brain tissue damage with and without **Perzinfotel** treatment is then quantified [2].
 - **Nociception and Hypersensitivity Models:** The **Warm-Water Tail-Withdrawal Assay** in rats is a classic method. In this test, baseline tail-withdrawal latency from warm water is established. Thermal hypersensitivity is then induced by subcutaneous injection of a chemical irritant like prostaglandin E2 (PGE2) into the tail. The ability of **Perzinfotel** to reverse the irritant-induced decrease in withdrawal latency, without affecting the response in non-irritated animals, is measured [3].
- **Key Findings: Perzinfotel** demonstrated significant neuroprotective effects in stroke models [2]. It effectively prevented chemical irritant-induced thermal hypersensitivity but lacked general analgesic or antinociceptive effects at baseline, consistent with a specific mechanism targeting pathological NMDA receptor activation [3].

Mechanism of Action and Signaling Pathway

Perzinfotel acts as a competitive antagonist at the NMDA receptor, a key ionotropic glutamate receptor. The following diagram illustrates the signaling pathway it modulates and its specific point of intervention.



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Clinical Development and Status

Perzinfotel was investigated as a potential therapeutic for conditions involving NMDA receptor-mediated excitotoxicity, including stroke and neuropathic pain (such as diabetic neuropathies) [2] [4]. Its development was discontinued after Phase 2 clinical trials [2] [4]. A significant challenge was its low oral bioavailability (3-5%), which led to subsequent research into developing prodrugs to improve its absorption [2].

The core mechanism of **Perzinfotel** is well-established as a competitive NMDA receptor antagonist. While its clinical development has been halted, it remains a valuable chemical tool for neurological research [2] [3] [1].

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References

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